Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate is a complex organic compound that contains an imidazole ring, a dichlorophenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a substitution reaction using 2,4-dichlorobenzene as a starting material.
Formation of the Hydroxy Group: The hydroxy group can be introduced through a reduction reaction, often using sodium borohydride as a reducing agent.
Thioether Formation: The thioether linkage is formed by reacting the hydroxy compound with a thiol in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol to form the butanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate is unique due to its combination of a dichlorophenyl group, a hydroxy group, and a thioether linkage, which are not commonly found together in similar compounds .
Biological Activity
Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate, known by its CAS number 87049-53-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and safety profile based on diverse research findings.
- Molecular Formula : C18H22Cl2N2O3S
- Molecular Weight : 417.35 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 606.4 °C
- Flash Point : 320.6 °C
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Imidazoline Receptors : The compound has been shown to exhibit affinity for imidazoline binding sites (IBS), which are implicated in cardiovascular regulation and neuroprotection. Research indicates that compounds with imidazoline structures can modulate blood pressure and heart rate in hypertensive models, suggesting potential antihypertensive effects .
- Adrenergic Receptors : Studies have demonstrated that similar compounds can interact with alpha(1) and alpha(2) adrenergic receptors, influencing vascular tone and cardiac output. This interaction may contribute to the compound's overall cardiovascular effects .
Antihypertensive Activity
In animal studies, compounds similar to this compound have shown significant antihypertensive effects. For instance, a study involving spontaneously hypertensive rats indicated that high-affinity compounds for IBS and alpha(2) receptors effectively reduced mean arterial blood pressure (MAP) .
Toxicity Profile
The acute toxicity of this compound has been evaluated through LD50 studies. The reported LD50 value in rodent models is greater than 500 mg/kg, indicating a moderate toxicity level when administered orally . However, detailed toxicological profiles are still required to fully understand the safety implications for human use.
Summary Table of Biological Activities
Properties
CAS No. |
87049-53-4 |
---|---|
Molecular Formula |
C18H22Cl2N2O3S |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
ethyl 4-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylbutanoate |
InChI |
InChI=1S/C18H22Cl2N2O3S/c1-2-25-17(23)4-3-9-26-12-18(24,11-22-8-7-21-13-22)15-6-5-14(19)10-16(15)20/h5-8,10,13,24H,2-4,9,11-12H2,1H3 |
InChI Key |
AUBUPDBGJDBWTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.